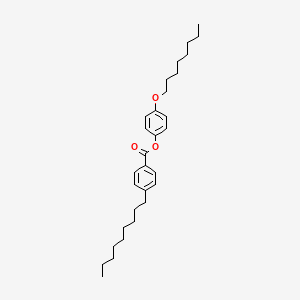
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE is a chemical compound with the molecular formula C28H44O3. It is an ester derivative of benzoic acid, featuring a nonyl group attached to the benzoic acid moiety and an octyloxy group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-nonyl-, 4-(octyloxy)phenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of 4-nonylbenzoic acid with 4-(octyloxy)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and phenol derivatives.
Oxidation: The nonyl and octyloxy groups can undergo oxidation reactions, leading to the formation of carboxylic acids and alcohols, respectively.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Hydrolysis: 4-nonylbenzoic acid and 4-(octyloxy)phenol.
Oxidation: Nonanoic acid and 4-(octyloxy)benzoic acid.
Substitution: Products such as 4-nitrobenzoic acid derivatives or 4-bromobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, particularly chiral ferroelectric benzoates, which are important in display technologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in the development of medicinal compounds, particularly those targeting specific molecular pathways.
Industry: It is used in the formulation of specialty chemicals and materials, including coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-nonyl-, 4-(octyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active benzoic acid and phenol derivatives. These metabolites can then interact with cellular components, modulating various biochemical pathways. For example, benzoic acid derivatives are known to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
4-(OCTYLOXY)PHENYL 4-NONYLBENZOATE can be compared with other similar compounds, such as:
Benzoic acid, 4-methyl-, phenyl ester: This compound has a methyl group instead of a nonyl group, resulting in different physical and chemical properties.
Benzoic acid, 4-(octyloxy)-, 4-(5-nonyl-2-pyrimidinyl)phenyl ester: This compound features a pyrimidinyl group, which imparts unique biological activities.
4-(Phenylazo)benzoic acid: This compound contains an azo group, which is known for its photochromic properties.
The uniqueness of benzoic acid, 4-nonyl-, 4-(octyloxy)phenyl ester lies in its specific combination of nonyl and octyloxy groups, which confer distinct physical, chemical, and biological properties.
Propiedades
Número CAS |
74161-80-1 |
|---|---|
Fórmula molecular |
C30H44O3 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
(4-octoxyphenyl) 4-nonylbenzoate |
InChI |
InChI=1S/C30H44O3/c1-3-5-7-9-11-12-14-16-26-17-19-27(20-18-26)30(31)33-29-23-21-28(22-24-29)32-25-15-13-10-8-6-4-2/h17-24H,3-16,25H2,1-2H3 |
Clave InChI |
LIFGFXHSHJHSJN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


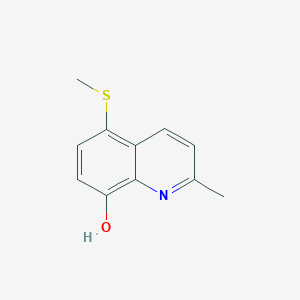

![3-Oxo-1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indole-5-carboxylic acid](/img/structure/B1660213.png)
![Spiro[4.6]undecan-6-one](/img/structure/B1660216.png)
![N-[(E)-[4-[(E)-(Diphenylhydrazinylidene)methyl]phenyl]methylideneamino]-N-phenylaniline](/img/structure/B1660217.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1660220.png)

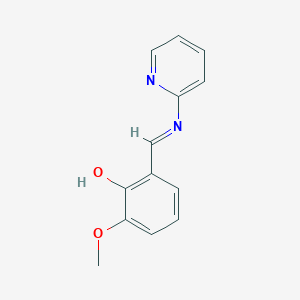
![Phenol, 4-[(2-pyridinylimino)methyl]-](/img/structure/B1660227.png)
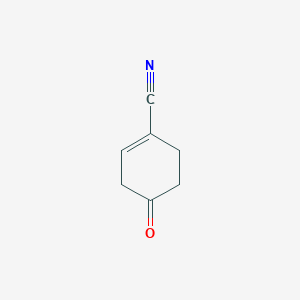
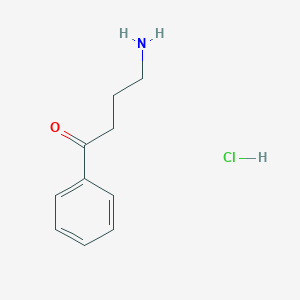
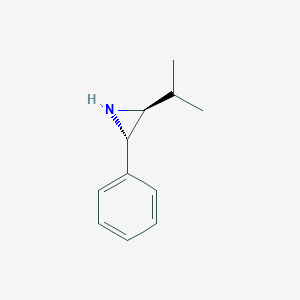
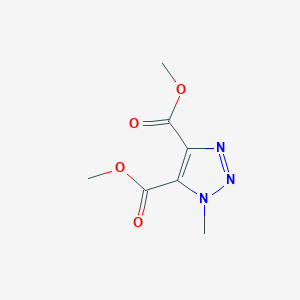
![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B1660233.png)
